
Pronetalol hydrochloride
Übersicht
Beschreibung
It was the first beta blocker to be developed by James Black and associates at Imperial Chemical Industries and entered clinical use in November 1963 . it was never widely used due to its carcinogenicity in mice, which was thought to result from the formation of a carcinogenic naphthalene epoxide metabolite .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pronethalolhydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden, bei dem 2-Naphthol mit Isopropylamin zu 2-Isopropylamino-1-Naphthol umgesetzt wird. Dieser Zwischenstoff wird dann mit Epichlorhydrin umgesetzt, um Pronethalol zu erzeugen .
Industrielle Produktionsverfahren
Chemische Reaktionsanalyse
Reaktionstypen
Pronethalolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pronethalol kann zu Naphthalinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Pronethalol in seinen entsprechenden Alkohol umwandeln.
Substitution: Pronethalol kann Substitutionsreaktionen eingehen, insbesondere am Naphthalinring.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen .
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Naphthalinderivate, Alkohole und substituierte Naphthalinverbindungen .
Wissenschaftliche Forschungsanwendungen
Pronethalolhydrochlorid wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Wirkmechanismus
Pronethalolhydrochlorid entfaltet seine Wirkung, indem es Beta-adrenerge Rezeptoren blockiert, was die Wirkung von Adrenalin und Noradrenalin hemmt. Dies führt zu Vasokonstriktion, Hemmung von angiogenen Faktoren wie dem vaskulären endothelialen Wachstumsfaktor, Induktion von Apoptose von Endothelzellen und Herunterregulierung der Aktivierung der Proteinkinase A .
Analyse Chemischer Reaktionen
Types of Reactions
Pronethalol hydrochloride undergoes various chemical reactions, including:
Oxidation: Pronethalol can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can convert pronethalol to its corresponding alcohol.
Substitution: Pronethalol can undergo substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include naphthalene derivatives, alcohols, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Pronethalol hydrochloride is structurally related to propranolol but exhibits a significantly lower affinity for beta-adrenoceptors. Specifically, it has a binding affinity approximately 125–150 times less than that of propranolol . The compound functions primarily by blocking beta-1 and beta-2 adrenergic receptors, which leads to various cardiovascular effects, including reduced heart rate and myocardial contractility.
Key Pharmacological Effects:
- Beta-Adrenergic Receptor Antagonism: Inhibition of both beta-1 and beta-2 receptors results in decreased heart rate and blood pressure.
- Membrane-Stabilizing Effects: Pronethalol exhibits membrane-stabilizing properties that are independent of its beta-blocking activity .
Therapeutic Applications
Historically, Pronethalol was used in several clinical applications:
- Management of Hypertension: Pronethalol was indicated for the treatment of high blood pressure. Its ability to lower heart rate and myocardial workload made it a candidate for managing hypertension.
- Angina Pectoris: The drug was utilized to alleviate symptoms of angina by reducing myocardial oxygen demand.
- Cardiac Arrhythmias: As a beta-blocker, it was prescribed to manage various types of arrhythmias by stabilizing cardiac electrical activity.
Case Studies and Clinical Trials
Several studies were conducted to evaluate the efficacy and safety of Pronethalol before its withdrawal:
- A study published in the Journal of the American Medical Association reported on the effectiveness of Pronethalol in treating angina pectoris. While some patients experienced symptom relief, the overall results did not demonstrate significant advantages over placebo treatments .
- Comparative studies between Pronethalol and propranolol highlighted that while both drugs had similar mechanisms of action, propranolol offered superior efficacy with fewer side effects. Pronethalol's association with tumorigenicity in mice led to its rapid decline in clinical use .
Safety Concerns and Withdrawal
The major safety concern associated with Pronethalol was its potential to induce thymic tumors in laboratory animals. This finding raised significant alarm regarding its long-term safety profile in humans, ultimately leading to its withdrawal from clinical use. The adverse effects observed included:
- Tumor formation in animal studies
- Limited therapeutic benefits compared to newer alternatives like propranolol
Summary Table of Applications
Wirkmechanismus
Pronethalol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which inhibits the action of epinephrine and norepinephrine. This leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor, induction of apoptosis of endothelial cells, and downregulation of protein kinase A activation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propranolol: Ein nicht-selektiver Betablocker, der Pronethalol aufgrund seines sichereren Profils ersetzte.
Dichloroisoprenalin: Ein früher Betablocker, der die Entwicklung von Pronethalol inspirierte.
Einzigartigkeit
Pronethalolhydrochlorid war einzigartig als erster Betablocker, der klinisch eingesetzt wurde. Seine Kanzerogenität schränkte seine breite Akzeptanz ein, was zur Entwicklung sichererer Alternativen wie Propranolol führte .
Biologische Aktivität
Pronetalol hydrochloride, a beta-adrenoceptor antagonist, was one of the first drugs developed for the treatment of cardiovascular diseases such as angina pectoris and cardiac arrhythmias. Despite its historical significance, it is essential to understand its biological activity, therapeutic applications, and associated risks based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20ClNO
- CAS Registry Number : 54-80-8
- InChIKey : HRSANNODOVBCST-UHFFFAOYSA-N
Pronetalol is characterized by its ability to block beta-adrenergic receptors, which play a crucial role in the sympathetic nervous system's regulation of cardiovascular functions. This mechanism underlies its therapeutic effects in managing heart conditions.
Pronetalol acts primarily as a non-selective beta-blocker. By inhibiting beta-1 and beta-2 adrenergic receptors, it reduces heart rate, myocardial contractility, and overall cardiac output, leading to decreased oxygen demand in the heart muscle. This action is beneficial in conditions such as:
- Angina pectoris
- Cardiac arrhythmias
- Hypertension
Case Studies and Clinical Trials
- Angina Pectoris : A multicenter double-blind trial reported significant improvements in patients with angina when treated with pronetalol compared to placebo . The study highlighted a reduction in the frequency of angina attacks and nitroglycerin consumption.
- Cardiac Arrhythmias : Pronetalol has shown effectiveness in treating various arrhythmias. Research indicated that it could be beneficial for patients experiencing ventricular arrhythmias during anesthesia .
- Vascular Calcification : A recent study demonstrated that pronetalol administration (20 mg/kg) in Mgp -/- mice significantly reduced Sox2 levels, suggesting a potential role in ameliorating vascular calcification .
Toxicity and Side Effects
Despite its therapeutic benefits, pronetalol is associated with several adverse effects:
- Carcinogenicity : Prolonged exposure to pronetalol has been linked to thymic lymphosarcomas in animal studies, leading to its withdrawal from clinical use .
- Neurological Effects : High doses have been correlated with tremors and convulsions in animal models; however, these effects have not been prominently reported in human subjects .
- Common Side Effects : Mild disorientation, nausea, and vomiting are among the subjective side effects reported by patients taking effective doses .
Comparative Analysis with Propranolol
Pronetalol's successor, propranolol, is noted for having a potency 10 to 20 times greater than pronetalol without the associated tumorigenic risks . A comparative study highlighted the differences in efficacy between these two compounds:
Feature | Pronetalol | Propranolol |
---|---|---|
Potency | Lower | Higher |
Tumorigenicity | Yes | No |
Clinical Use | Angina, arrhythmias | Broader applications |
Side Effects | Tremors, convulsions | Less severe side effects |
Eigenschaften
IUPAC Name |
1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-9,11,15-17H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONLGXRPRAIDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021194 | |
Record name | Pronethalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-02-5 | |
Record name | 2-Naphthalenemethanol, α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pronetalol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pronetalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pronethalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRONETHALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IJC48OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.